(2,3,5-Trimethoxyphenyl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(2,3,5-trimethoxyphenyl)methanol |
InChI |
InChI=1S/C10H14O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-5,11H,6H2,1-3H3 |
InChI Key |
FMHOXQHQHVVWPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)CO |
Origin of Product |
United States |
Contextualization Within Trimethoxyphenyl Methanol Derivatives
The trimethoxyphenyl methanols are a group of isomeric organic compounds that share a common molecular formula, C₁₀H₁₄O₄, and a core structure consisting of a benzyl (B1604629) alcohol scaffold substituted with three methoxy (B1213986) groups. nih.govnih.gov The specific placement of these methoxy groups on the benzene (B151609) ring gives rise to several isomers, each with distinct physical and chemical properties.
Among the most well-documented isomers is (3,4,5-Trimethoxyphenyl)methanol, a compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals. nih.govgoogle.com Its symmetrical substitution pattern makes it a valuable precursor for molecules used in anticancer research. nih.gov Similarly, isomers like (2,4,5-Trimethoxyphenyl)methanol and (2,4,6-Trimethoxyphenyl)methanol are recognized as important building blocks in synthetic chemistry. nih.govfishersci.com The established utility of these related compounds underscores the potential inherent in the trimethoxyphenyl methanol (B129727) framework, providing a clear context for investigating the properties of each unique isomer.
Structural Distinctiveness and Isomeric Considerations of 2,3,5 Trimethoxyphenyl Methanol
The defining feature of (2,3,5-Trimethoxyphenyl)methanol is its unique substitution pattern on the phenyl ring. The methoxy (B1213986) groups are positioned at carbons 2, 3, and 5 relative to the hydroxymethyl group at carbon 1. This arrangement distinguishes it from its more symmetrical or commonly studied isomers and is predicted to impart specific characteristics:
Asymmetric Substitution : Unlike the symmetrical (3,4,5-) or (2,4,6-) isomers, the 2,3,5-substitution pattern is asymmetric. This lack of symmetry can influence the compound's crystalline structure, solubility in various solvents, and its interaction with chiral molecules or biological receptors.
Electronic Effects : The placement of two electron-donating methoxy groups ortho and meta to the hydroxymethyl group, and a third in a meta position, creates a distinct electronic environment on the aromatic ring. This specific distribution of electron density can influence the reactivity of the alcohol functional group and the aromatic ring itself in electrophilic substitution reactions.
Steric Hindrance : The presence of methoxy groups at positions 2 and 3 introduces a degree of steric hindrance around the benzylic alcohol function. This could affect the kinetics of reactions involving the hydroxyl group, potentially allowing for selective chemical transformations that might be difficult to achieve with less hindered isomers.
The distinct properties arising from these structural differences are highlighted when comparing the known physical data of various trimethoxyphenyl methanol (B129727) isomers.
Comparative Properties of Trimethoxyphenyl Methanol Isomers
| Property | (2,4,5-Trimethoxyphenyl)methanol | (3,4,5-Trimethoxyphenyl)methanol | (2,3,4-Trimethoxyphenyl)methanol | (2,4,6-Trimethoxyphenyl)methanol |
|---|---|---|---|---|
| CAS Number | 30038-31-4 nih.gov | 3840-31-1 nih.gov | 71989-96-3 nih.gov | 61040-78-6 |
| Molecular Weight | 198.22 g/mol nih.gov | 198.22 g/mol nih.gov | 198.22 g/mol (Computed) | 198.22 g/mol |
| Physical Form | Solid thegoodscentscompany.com | Liquid / Solid sigmaaldrich.com | Data not available | Solid |
| Melting Point | 70-72 °C thegoodscentscompany.com | 46-50 °C | Data not available | 63-65 °C |
| Boiling Point | Data not available | 228 °C at 25 mmHg | Data not available | Data not available |
| Density | Data not available | 1.233 g/mL at 25 °C | Data not available | Data not available |
Note: Data for this compound is not widely available in published literature, highlighting its status as a less-characterized isomer.
Rationale for Focused Research on 2,3,5 Trimethoxyphenyl Methanol
Direct Synthetic Routes to this compound
The direct synthesis of this compound primarily relies on the reductive transformation of its corresponding aldehyde precursor, (2,3,5-Trimethoxy)benzaldehyde.
The conversion of (2,3,5-Trimethoxy)benzaldehyde to this compound is a standard reduction reaction. A common and effective method for this transformation involves the use of a reducing agent such as sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in a protic solvent like methanol (B129727) at room temperature. The aldehyde is dissolved in methanol, and sodium borohydride is added portion-wise with stirring. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adjusting the pH and extracting the product with an organic solvent. This method is known for its high yield and operational simplicity.
While specific literature detailing the reduction of 2,3,5-trimethoxybenzaldehyde (B33023) is not as prevalent as for its 3,4,5-isomer, the chemical principles are directly transferable. For instance, the reduction of 3,4,5-trimethoxybenzaldehyde (B134019) to its corresponding alcohol using sodium borohydride in methanol has been reported with yields as high as 94%. google.com This high efficiency underscores the viability of this method for the 2,3,5-isomer as well.
| Precursor | Reducing Agent | Solvent | Conditions | Yield |
| (2,3,5-Trimethoxy)benzaldehyde | Sodium Borohydride | Methanol | Room Temperature | High (by analogy) |
| 3,4,5-Trimethoxybenzaldehyde | Sodium Borohydride | Methanol | Room Temperature, 0.5-1 hr | 93.5-94% google.com |
This table presents data for the reduction of the closely related 3,4,5-isomer to illustrate the expected efficacy of the method for the 2,3,5-isomer.
Novel functionalization of the this compound core structure is crucial for developing new derivatives with tailored properties. While direct functionalization of the alcohol is a primary route, another approach involves the synthesis of related structures that can be subsequently modified. For example, the synthesis of trimethoxyphenyl-based analogs often starts from trimethoxybenzaldehydes. These aldehydes can undergo reactions like the Erlenmeyer-Plöchl reaction to form azalactones, which are versatile intermediates for creating a variety of derivatives. nih.gov
Synthesis of Chemically Modified this compound Derivatives
The synthesis of derivatives of this compound often involves modification of the hydroxyl group through alkylation or esterification, or derivatization of the aromatic ring.
O-alkylation and esterification of the hydroxyl group in this compound are fundamental transformations for creating a diverse range of derivatives.
O-Alkylation: This process involves the conversion of the alcohol into an ether. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide to yield the desired ether.
Esterification: The formation of esters from this compound can be achieved through several methods. The Fischer-Speier esterification, reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic approach. tcichemicals.com Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. A variety of alkylating and esterification reagents are commercially available to facilitate these syntheses. tcichemicals.com
| Reaction Type | Reagents | General Conditions |
| O-Alkylation | Alcohol, Strong Base (e.g., NaH), Alkyl Halide | Anhydrous solvent |
| Fischer Esterification | Alcohol, Carboxylic Acid, Acid Catalyst | Reflux |
| Acylation | Alcohol, Acid Chloride/Anhydride, Base (e.g., Pyridine) | Room temperature or gentle heating |
For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar molecules like this compound. Derivatization increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and detection sensitivity.
Common derivatization techniques for hydroxyl groups include:
Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether.
Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), to form a fluorinated ester. These derivatives are particularly useful for electron capture detection (ECD) in GC.
These derivatization strategies are widely applicable to alcohols and are essential for the accurate quantification and identification of this compound and its metabolites in complex biological matrices.
Investigation of Catalytic Systems in the Synthesis of this compound Analogs
Catalytic systems play a pivotal role in the synthesis of analogs of this compound, often starting from related precursors. For instance, the synthesis of trimethoxybenzaldehydes, the direct precursors to the corresponding alcohols, can be achieved through various catalytic methods.
One notable method is the Rosenmund reduction, which reduces an acyl chloride to an aldehyde. orgsyn.org A modified Rosenmund reduction for the synthesis of 3,4,5-trimethoxybenzaldehyde from 3,4,5-trimethoxybenzoyl chloride utilizes a palladium-on-carbon catalyst in the presence of a base like sodium acetate. orgsyn.org This method offers high yields and operates under mild conditions.
Another approach involves the catalytic oxidation of a substituted toluene. While not directly producing the alcohol, the resulting aldehyde is a key intermediate. Furthermore, catalytic systems are being explored for the direct synthesis of methanol and higher alcohols from synthesis gas (a mixture of carbon monoxide and hydrogen), which could potentially be adapted for more complex alcohol syntheses in the future. google.comgoogle.com
Green Chemistry Principles and Sustainable Synthesis of this compound
The sustainable synthesis of this compound can be strategically approached in two main stages: the green synthesis of the precursor aldehyde, 2,3,5-trimethoxybenzaldehyde, followed by its environmentally benign reduction to the target alcohol.
A noteworthy and sustainable route to 2,4,5-trimethoxybenzaldehyde (B179766), an isomer of the direct precursor to our target compound, involves the utilization of natural resources like Indonesian calamus oil. One particularly efficient method is the ozonolysis of asarone (B600218), a primary constituent of calamus oil. This process can yield up to 95% of pure 2,4,5-trimethoxybenzaldehyde in a remarkably short time of just 10 minutes. scholaris.ca This method stands out for its high efficiency and the use of a renewable feedstock. An alternative, though less green, method involves the oxidation of asarone using potassium dichromate in the presence of sulfuric acid, which yields the aldehyde in about 70% after purification. scholaris.ca
Once the precursor aldehyde is synthesized, its reduction to the corresponding alcohol, this compound, can be achieved through various green methodologies. These methods aim to replace traditional reducing agents that are often hazardous and produce significant waste.
One innovative approach is the bioreduction of aromatic aldehydes using plant-based extracts. For instance, an aqueous extract of Aloe vera has been successfully employed for the bioreduction of various aromatic aldehydes to their corresponding alcohols. scielo.org.mx When combined with microwave irradiation, this reaction can be completed in a short timeframe, offering a green alternative to conventional methods. scielo.org.mx The use of water as a solvent and a natural plant extract as the reducing agent aligns perfectly with the principles of green chemistry.
Another promising green reduction technique involves the use of "ecocatalysts." Palladium-based ecocatalysts, derived from the biosorption of palladium by vegetal filters, have been shown to be effective in the reduction of aryl aldehydes. tandfonline.com These reactions are typically carried out in a solvent system of glycerol (B35011) and n-butanol, which also acts as the reducing agent, in the presence of non-hazardous inorganic bases. tandfonline.com A key advantage of this homogeneous catalysis is the potential for catalyst recovery and reuse, a fundamental principle of green chemistry. tandfonline.com
For a more conventional yet greener approach, the reduction can be carried out using sodium borohydride in an environmentally friendly solvent. Ethanol, a bio-based and biodegradable solvent, is an excellent choice for such reactions. sigmaaldrich.comyoutube.com This method is often efficient, proceeds under mild conditions, and generates minimal toxic waste. The use of other sustainable solvents like bio-based ethanol, bio-ethers (e.g., bio-ETBE), and limonene (B3431351) is also gaining traction in organic synthesis to minimize environmental impact. numberanalytics.com
The selection of a solvent is crucial in green chemistry, with the ideal being no solvent at all or the use of benign solvents like water. nih.govwikipedia.org When organic solvents are necessary, the trend is shifting towards those derived from renewable resources, which are biodegradable and have low toxicity. youtube.com
The following table summarizes key findings for the green synthesis of aromatic alcohols, which are applicable to the synthesis of this compound.
| Method | Starting Material | Reagents/Catalyst | Solvent | Key Findings | Citation |
| Ozonolysis | Asarone (from Calamus Oil) | O3/O2 | Ethanol | 92% yield of 2,4,5-trimethoxybenzaldehyde in 10 minutes. | scholaris.ca |
| Bioreduction | Aromatic Aldehydes | Aloe vera extract | Water | Moderate yields (55-65%) of aromatic alcohols under microwave irradiation. | scielo.org.mx |
| Ecocatalysis | Aryl Aldehydes | Eco-Pd catalysts | Glycerol/n-butanol | Good yields of alcohols; catalyst can be recycled. | tandfonline.com |
| NaBH4 Reduction | Aromatic Aldehydes | Sodium Borohydride | Ethanol | Efficient reduction in a green, bio-based solvent. | sigmaaldrich.comyoutube.com |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Spectral Assignment and Conformational Analysis
Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and multiplicity for the protons of this compound, are not available in the searched literature.
Carbon-13 (¹³C) NMR Chemical Shift Analysis and Structural Insights
Detailed ¹³C NMR chemical shift data for the carbon atoms of this compound could not be found in the public domain.
Two-Dimensional (2D) NMR Correlation Studies (e.g., HSQC, COSY)
Information regarding 2D NMR studies, such as Heteronuclear Single Quantum Coherence (HSQC) or Correlation Spectroscopy (COSY), for this compound is not available.
High-Accuracy Mass Spectrometry (MS) Techniques
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization
No ESI-MS data for the characterization of the molecular ion of this compound were found.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS data, which would provide the exact mass of this compound, are not present in the consulted scientific databases.
Further research in specialized, proprietary databases or new experimental work would be required to generate the spectroscopic data necessary for a complete structural elucidation of this compound.
Fragmentation Pathway Analysis in Tandem Mass Spectrometry (MS/MS)
The primary fragmentation of alcohols in a mass spectrometer involves two main pathways: alpha-cleavage and dehydration. For this compound (molecular weight: 198.22 g/mol ), the molecular ion [M]•+ would be observed at m/z 198.
Key predicted fragmentation pathways include:
Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom of the alcohol. For benzyl (B1604629) alcohols, this can lead to the loss of the hydroxymethyl group (-CH₂OH) or the formation of a stable tropylium-like ion. A significant fragmentation pathway for alcohols is the loss of a hydrogen atom from the alcohol group to form a stable oxonium ion. docbrown.info For this compound, this would result in a prominent peak at m/z 197 ([M-H]⁺). Another alpha-cleavage could involve the loss of the benzyl group.
Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at m/z 180 ([M-H₂O]⁺).
Loss of Formaldehyde (B43269): A characteristic fragmentation for methoxy-substituted aromatic compounds is the loss of a formaldehyde molecule (CH₂O, 30 Da) from the methoxy group, which would result in a peak at m/z 168. Subsequent losses of additional formaldehyde or methyl radicals are also plausible.
Loss of Methyl Radical: The cleavage of a methyl radical (•CH₃) from one of the methoxy groups would produce a fragment ion at m/z 183 ([M-CH₃]⁺). This is a common fragmentation for ethers. nih.gov
The analysis of a structural isomer, (2,4,5-Trimethoxyphenyl)methanol , by GC-MS provides experimental data that can approximate the expected fragmentation for the 2,3,5-isomer. nih.gov
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 198 | [C₁₀H₁₄O₄]⁺ | Molecular Ion (M⁺) |
| 197 | [C₁₀H₁₃O₄]⁺ | Loss of H• from hydroxyl group |
| 183 | [C₉H₁₁O₄]⁺ | Loss of methyl radical (•CH₃) |
| 180 | [C₁₀H₁₂O₃]⁺ | Loss of water (H₂O) |
| 168 | [C₉H₁₂O₃]⁺ | Loss of formaldehyde (CH₂O) |
Chromatographic Coupling with Mass Spectrometry (GC-MS, LC-MS) for Derivative and Transformation Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation and identification of compounds in a mixture, including derivatives and transformation products of this compound.
GC-MS Analysis: For GC-MS analysis of alcohols like this compound, derivatization is often employed to increase volatility and thermal stability, leading to improved chromatographic peak shape and mass spectral analysis. mdpi.comresearchgate.netnih.gov Common derivatization techniques include:
Silylation: Reaction with agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the hydroxyl group to a trimethylsilyl (TMS) ether. This is a widely used method for the GC-MS analysis of steroids and other organic compounds containing hydroxyl groups.
Acylation: Esterification of the alcohol can also be performed.
Reaction with Pyran Compounds: Derivatization with compounds like 3,4-dihydro-2H-pyran can be used to protect the alcohol group. researchgate.netnih.gov
GC-MS analysis of a crude methanol extract of a plant sample, for instance, can identify numerous phytoconstituents after separation on a non-polar capillary column. derpharmachemica.com A similar approach could be used to analyze transformation products of this compound in various matrices.
LC-MS Analysis: LC-MS is particularly suited for the analysis of less volatile or thermally labile compounds and does not always require derivatization. nih.goveurl-pesticides.eu It is an effective method for studying metabolites and transformation products in biological or environmental samples. For instance, LC-MS/MS has been used to characterize flavonoids, alkaloids, and other compounds in methanolic plant extracts. nih.gov This technique could be applied to identify products from the oxidation or conjugation of this compound in metabolic studies.
Table 2: Chromatographic Methods for the Analysis of this compound and its Products
| Technique | Derivatization | Application |
|---|---|---|
| GC-MS | Silylation (e.g., with BSTFA) | Analysis of the parent compound and its non-polar transformation products. |
| GC-MS | Reaction with pyran compounds | Protection of the alcohol group to improve volatility for GC analysis. researchgate.netnih.gov |
X-ray Crystallography for Solid-State Molecular Architecture
As of the current literature review, a single crystal X-ray diffraction structure for this compound has not been reported. However, the analysis of structurally related compounds provides valuable insights into the expected molecular geometry and crystal packing.
A relevant analog is 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvate . nih.gov The study of this compound reveals key structural features that arise from the presence of trimethoxyphenyl groups. In this particular structure, the dihedral angles between the central triazole ring and the two 3,4,5-trimethoxyphenyl ring planes are 34.31(4)° and 45.03(5)°. nih.gov The angle between the two trimethoxyphenyl rings is 51.87(5)°. nih.gov This indicates a non-planar conformation, which is common in such multi-ring systems to minimize steric hindrance.
Should a single crystal of this compound be obtained, X-ray diffraction would precisely determine its bond lengths, bond angles, and the conformation of the molecule in the solid state.
Table 3: Crystallographic Data for the Analog 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvate nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₂₃N₃O₆·CH₃OH |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.1458 (1) |
| b (Å) | 10.6090 (1) |
| c (Å) | 11.0435 (2) |
| α (°) | 89.5708 (6) |
| β (°) | 72.5903 (6) |
| γ (°) | 70.7146 (7) |
The solid-state architecture of crystalline this compound would be governed by various intermolecular interactions, leading to a specific supramolecular assembly. The primary interaction is expected to be hydrogen bonding involving the hydroxyl group.
Based on the structure of its analogs, the following interactions are anticipated:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or cyclic motifs. For example, in the crystal structure of 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvate, N—H···O and O—H···N hydrogen bonds link the molecules and solvent into centrosymmetric dimers. nih.gov
π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
These combined interactions would define the three-dimensional supramolecular structure of crystalline this compound.
Vibrational Spectroscopy: Infrared (IR) Absorption Analysis
Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. While a specific IR spectrum for this compound is not available, the expected absorption bands can be inferred from the spectra of its isomers, such as (2,4,5-Trimethoxyphenyl)methanol and (3,4,5-Trimethoxyphenyl)methanol , and from general data for benzyl alcohols. nih.govnih.gov
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ and OCH₃ groups) are observed just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the aromatic ring.
C-O Stretch: Strong absorption bands corresponding to the C-O stretching of the alcohol and the aryl ethers are expected in the 1000-1300 cm⁻¹ region. The C-O stretch of the primary alcohol is typically around 1050 cm⁻¹, while the aryl ether C-O stretches will be at higher wavenumbers.
C-H Bending (Aromatic): Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene (B151609) ring.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H Stretch | Alcohol |
| >3000 | C-H Stretch | Aromatic |
| <3000 | C-H Stretch | Aliphatic (CH₂, OCH₃) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1000-1300 | C-O Stretch | Alcohol and Aryl Ether |
Data are predicted based on typical values for related compounds. nih.govnih.govnist.gov
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, which serves to verify its empirical and molecular formula. For this compound, the molecular formula is C₁₀H₁₄O₄, with a molecular weight of 198.22 g/mol . nih.govnih.gov
The theoretical elemental composition can be calculated from the molecular formula. An experimental elemental analysis of a pure sample should yield results that are in close agreement with these calculated values (typically within ±0.4%).
Table 5: Theoretical Elemental Composition of this compound (C₁₀H₁₄O₄)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 60.60% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 7.12% |
| Oxygen | O | 15.999 | 4 | 63.996 | 32.28% |
| Total | | | | 198.218 | 100.00% |
Computational Chemistry and Theoretical Insights into 2,3,5 Trimethoxyphenyl Methanol
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecules. These methods model the electron density to calculate a molecule's energy and other properties, providing a balance between accuracy and computational cost that is well-suited for organic molecules of this size.
The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, a process known as geometrical optimization. For a flexible molecule like (2,3,5-Trimethoxyphenyl)methanol, which has several rotatable bonds (the C-O bonds of the methoxy (B1213986) groups and the C-C bond connecting the hydroxymethyl group to the ring), multiple energy minima, or conformers, may exist.
Below is an illustrative table of optimized geometrical parameters for a plausible low-energy conformer of this compound, as would be predicted from a DFT calculation.
Table 1: Illustrative Optimized Geometrical Parameters for this compound This data is illustrative and based on typical values from DFT calculations for similar aromatic compounds.
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Lengths | ||
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-O (methoxy) | 1.36 - 1.37 Å | |
| O-CH3 (methoxy) | 1.42 - 1.43 Å | |
| C-CH2OH | 1.51 Å | |
| C-OH | 1.43 Å | |
| O-H | 0.97 Å | |
| Bond Angles | ||
| C-C-C (aromatic) | 119 - 121° | |
| C-O-C (methoxy) | 117 - 119° | |
| C-C-O (hydroxymethyl) | 109.5° | |
| Dihedral Angles | ||
| C-C-O-H (hydroxymethyl) | ~60° or 180° | |
| C-C-O-C (methoxy) | 0° or 180° (planar or perpendicular) |
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy and hydroxyl groups, which possess lone pairs of electrons. The LUMO is likely to be distributed over the antibonding orbitals of the benzene (B151609) ring. Analysis of the FMOs helps in predicting the sites susceptible to electrophilic and nucleophilic attack. mdpi.com
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This data is illustrative and based on DFT calculations for related trimethoxybenzene derivatives. nih.govnih.gov
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, using a color scale to indicate different potential values. Red regions signify areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These are typically found around electronegative atoms like oxygen. nih.gov Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack, often found around hydrogen atoms, particularly the hydroxyl proton. nih.gov
For this compound, the MEP map would show strong negative potentials around the oxygen atoms of the three methoxy groups and the hydroxymethyl group. A region of positive potential would be associated with the hydrogen atom of the hydroxyl group, highlighting its potential role as a hydrogen bond donor.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. It calculates the charge distribution on each atom, offering a more refined view than simpler methods. NBO analysis also quantifies the delocalization of electron density, which is crucial for understanding stability and reactivity. researchgate.net
Table 3: Illustrative Natural Atomic Charges on Key Atoms of this compound This data is illustrative and based on NBO analysis of similar functionalized aromatic compounds.
| Atom | Predicted NBO Charge (e) |
| O (hydroxyl) | -0.75 |
| H (hydroxyl) | +0.48 |
| O (methoxy at C2) | -0.55 |
| O (methoxy at C3) | -0.56 |
| O (methoxy at C5) | -0.54 |
| C (aromatic, substituted) | +0.1 to +0.3 |
| C (aromatic, unsubstituted) | -0.1 to -0.2 |
Spectroscopic Property Prediction from Theoretical Models
Computational models are not only used to predict ground-state properties but also to simulate spectra, which can be invaluable for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for this purpose. epstem.net
By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted chemical shifts with experimental data can help to confirm the structure or, in more complex cases, to distinguish between different possible isomers or conformers. nih.gov Theoretical predictions are particularly useful for assigning specific signals to the correct protons and carbons in the molecule, which can sometimes be ambiguous from experimental data alone.
Table 4: Illustrative Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) This data is illustrative. Predicted values are hypothetical and would be obtained from GIAO-DFT calculations. Experimental values are typical for such structures.
| Atom Position | Predicted ¹H (ppm) | Typical Experimental ¹H (ppm) | Predicted ¹³C (ppm) | Typical Experimental ¹³C (ppm) |
| H4 | 6.65 | 6.70 | C1 | 135.2 |
| H6 | 6.58 | 6.62 | C2 | 151.0 |
| CH₂ | 4.60 | 4.65 | C3 | 149.5 |
| OH | 2.10 | (variable) | C4 | 108.3 |
| OCH₃ (C2) | 3.85 | 3.88 | C5 | 152.1 |
| OCH₃ (C3) | 3.82 | 3.84 | C6 | 105.9 |
| OCH₃ (C5) | 3.78 | 3.80 | CH₂OH | 65.4 |
| OCH₃ (C2) | 56.1 | |||
| OCH₃ (C3) | 56.0 | |||
| OCH₃ (C5) | 55.9 |
Calculated Vibrational Frequencies and Intensities
Theoretical calculations, typically using Density Functional Theory (DFT), are a standard method for predicting the vibrational spectra (infrared and Raman) of molecules. These calculations can determine the frequencies and intensities of the fundamental vibrational modes of this compound. Each mode corresponds to a specific type of molecular motion, such as the stretching or bending of bonds between atoms.
A detailed analysis would involve assigning these calculated frequencies to specific functional groups within the molecule. For instance, one could identify the characteristic stretching frequencies for the O-H group of the alcohol, the C-H bonds of the aromatic ring and methoxy groups, and the C-O bonds of the ether and alcohol functionalities. The aromatic ring itself would have a series of characteristic in-plane and out-of-plane bending modes.
A hypothetical data table of calculated vibrational frequencies would resemble the following, showcasing the type of data a computational study would provide.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity | Assignment |
| ν(O-H) | Data not available | Data not available | Hydroxyl group stretching |
| ν(C-H) aromatic | Data not available | Data not available | Aromatic C-H stretching |
| ν(C-H) methoxy | Data not available | Data not available | Methoxy group C-H stretching |
| ν(C-O) ether | Data not available | Data not available | Aryl-ether C-O stretching |
| ν(C-O) alcohol | Data not available | Data not available | Alcohol C-O stretching |
| δ(C-H) aromatic | Data not available | Data not available | Aromatic C-H in-plane bending |
| γ(C-H) aromatic | Data not available | Data not available | Aromatic C-H out-of-plane bending |
This table is for illustrative purposes only. No published data for this compound could be located.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The study of intermolecular interactions is crucial for understanding the properties of a compound in its condensed phases (solid or liquid). For this compound, the primary intermolecular interaction would be hydrogen bonding, originating from the hydroxyl group. The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. These interactions would significantly influence the compound's melting and boiling points.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov By mapping properties onto this unique molecular surface, one can identify the regions of a molecule involved in different types of contacts. For this compound, a Hirshfeld analysis would reveal the nature and extent of hydrogen bonds, as well as weaker interactions like van der Waals forces and potentially C-H···π interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. nih.gov
Although no specific Hirshfeld analysis for this compound has been published, studies on related molecules containing trimethoxyphenyl groups have demonstrated the utility of this method in characterizing crystal packing and hydrogen bonding networks. researchgate.net
Reaction Mechanism Studies and Energetic Profiles from Theoretical Models
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. For this compound, theoretical models could be used to study a variety of reactions, such as its oxidation to the corresponding aldehyde or carboxylic acid, or its etherification.
These studies would involve calculating the geometries and energies of the reactants, transition states, intermediates, and products. The result is an energetic profile, or reaction coordinate diagram, that shows the energy changes along the reaction pathway. The height of the energy barrier at the transition state (the activation energy) provides insight into the reaction rate.
For example, a theoretical study of the oxidation of this compound could compare different oxidizing agents and reaction pathways to determine the most favorable conditions. Such computational investigations provide a molecular-level understanding that complements experimental studies. However, at present, there are no published reaction mechanism studies specifically for this compound in the reviewed literature.
Chemical Reactivity and Transformation Pathways of 2,3,5 Trimethoxyphenyl Methanol
Oxidation Reactions and Product Characterization of (2,3,5-Trimethoxyphenyl)methanol
The primary alcohol moiety of this compound can be readily oxidized to the corresponding aldehyde, 2,3,5-trimethoxybenzaldehyde (B33023). This transformation is a common reaction for benzylic alcohols and can be achieved using a variety of oxidizing agents. While specific studies detailing the oxidation of this compound are not prevalent, the reaction can be inferred from analogous transformations of other substituted benzyl (B1604629) alcohols. For instance, the oxidation of 3,4,5-trimethoxybenzyl alcohol is a known route to produce 3,4,5-trimethoxybenzaldehyde (B134019).
Common oxidizing agents suitable for this conversion include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). These reagents are typically selective for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.
The resulting product, 2,3,5-trimethoxybenzaldehyde, is a crystalline solid. Its identity can be confirmed through standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Table 1: Physicochemical Properties of 2,3,5-Trimethoxybenzaldehyde This interactive table summarizes key properties of the oxidation product.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,3,5-trimethoxybenzaldehyde | nih.gov |
| Molecular Formula | C₁₀H₁₂O₄ | nih.govncats.io |
| Molecular Weight | 196.20 g/mol | nih.gov |
| CAS Number | 5556-84-3 | nih.gov |
| Appearance | Solid | - |
| SMILES | COC1=CC(=C(C(=C1)OC)OC)C=O | nih.gov |
| InChIKey | NSEBBFDHPSOJLT-UHFFFAOYSA-N | nih.gov |
Substitution Reactions at the Hydroxyl Moiety
The hydroxyl group of this compound can undergo substitution reactions to form ethers and esters. These reactions are characteristic of primary alcohols.
Etherification: The formation of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. youtube.com This process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide or ethyl bromide), yielding an ether. Alternatively, acid-catalyzed dehydration of two molecules of the alcohol can produce a symmetrical ether, though this method is less controlled and can lead to elimination byproducts. masterorganicchemistry.com Efficient methods for the chemoselective conversion of benzyl alcohols to their methyl or ethyl ethers using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) have also been developed. organic-chemistry.org
Esterification: Esters can be synthesized by reacting this compound with carboxylic acids or their derivatives. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. For more reactive and higher-yield syntheses, acyl chlorides or acid anhydrides are often used in the presence of a base like pyridine (B92270). prutor.ai Niobium(V) chloride has been shown to be an effective stoichiometric reagent for the direct esterification of benzyl alcohol with various carboxylic acids at room temperature. nih.gov Furthermore, catalytic methods, such as those using tetrabutylammonium (B224687) iodide (TBAI), have been developed for the direct esterification of alcohols. rsc.orgrsc.org
Electrophilic Aromatic Substitution on the Trimethoxyphenyl Ring (e.g., halogenation, nitration)
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating methoxy (B1213986) groups. The hydroxymethyl group (-CH₂OH) is generally considered a weakly deactivating, ortho-, para-directing group. The regiochemical outcome of EAS reactions is determined by the combined directing effects and steric hindrance of all substituents.
The substituents are located at positions 2, 3, and 5. The available positions for substitution are C-1, C-4, and C-6.
Position C-6: This position is ortho to the C-5 methoxy group and para to the C-2 methoxy group. It is strongly activated by both.
Position C-4: This position is ortho to both the C-3 and C-5 methoxy groups, making it highly activated.
Position C-1: This position is ortho to the C-2 methoxy group.
Considering the powerful ortho- and para-directing nature of methoxy groups, substitution is expected to occur at the positions most activated by them and least sterically hindered. Position C-6 and C-4 are the most likely sites for electrophilic attack.
Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring would typically proceed readily using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Given the high activation of the ring, the reaction may even proceed without a catalyst. The major product would likely be the 6-halo or 4-halo derivative.
Nitration: Nitration involves the introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This generates the nitronium ion (NO₂⁺), a strong electrophile. Similar to halogenation, the nitro group is expected to add at the most activated and sterically accessible position on the ring, likely C-6 or C-4.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution This interactive table outlines the directing effects on the aromatic ring.
| Position | Activating/Deactivating Groups | Predicted Reactivity |
|---|---|---|
| C-1 | Ortho to -OCH₃ (at C2) | Activated |
| C-4 | Ortho to -OCH₃ (at C3), Ortho to -OCH₃ (at C5) | Highly Activated |
| C-6 | Para to -OCH₃ (at C2), Ortho to -OCH₃ (at C5) | Highly Activated |
Biotransformation Studies of Related Trimethoxyphenyl Compounds
Biotransformation encompasses the metabolic processes by which living organisms modify chemical compounds. nih.gov For compounds like this compound, these transformations are primarily carried out by microbial enzymes and can significantly alter the compound's structure and environmental fate.
The microbial degradation of aromatic compounds is a crucial process in the environment, often initiated by oxygenase enzymes. nih.govnih.gov For methoxylated aromatic compounds, a key initial step is O-demethylation, where a methyl group is removed from a methoxy substituent. Studies on bacteria like Rhodococcus jostii RHA1 have shown that they can catabolize p-methoxylated aromatic compounds, utilizing O-demethylating monooxygenases. asm.org These enzymes convert methoxy groups to hydroxyl groups, producing formaldehyde (B43269) as a byproduct. asm.org
Following demethylation, the resulting polyhydroxylated aromatic ring is susceptible to ring cleavage by dioxygenase enzymes. This breaks open the aromatic ring, leading to aliphatic intermediates that can be further metabolized and eventually enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. Other potential biotransformations include the oxidation of the benzylic alcohol to an aldehyde and then to a carboxylic acid, and hydroxylation at various positions on the aromatic ring. nih.gov
When released into the environment, organic compounds can be transformed by both biotic (microbial) and abiotic (e.g., photolysis, hydrolysis) processes, creating a range of transformation products (TPs). nih.gov The identification of these TPs is essential for a complete understanding of a chemical's environmental impact. uiowa.edu
For trimethoxyphenyl compounds, expected environmental TPs would include products of the degradation pathways mentioned above. For example, the O-demethylation of this compound would lead to various di- and monomethoxylated hydroxyphenyl methanols. Subsequent oxidation of the alcohol function would produce the corresponding aldehydes and carboxylic acids. In aquatic environments, abiotic processes like photolysis could also contribute to transformation, potentially leading to a different suite of products. The analysis of environmental samples often reveals a complex mixture of the parent compound and its various TPs. mdpi.com
Advanced Synthetic Applications and Derivatives Based on 2,3,5 Trimethoxyphenyl Methanol
(2,3,5-Trimethoxyphenyl)methanol as a Versatile Building Block in Organic Synthesis
The utility of a chemical compound as a versatile building block in organic synthesis is determined by its reactivity and the strategic placement of its functional groups. In the case of this compound, the presence of a hydroxymethyl group attached to a trimethoxy-substituted phenyl ring suggests potential for a variety of chemical transformations. The methoxy (B1213986) groups can influence the reactivity of the aromatic ring, and the alcohol function serves as a handle for introducing the trimethoxyphenyl moiety into larger, more complex structures.
Scaffold for the Construction of Polycyclic and Heterocyclic Systems
There is currently a lack of specific published research demonstrating the use of this compound as a direct scaffold for the construction of polycyclic and heterocyclic systems. In principle, the hydroxymethyl group could be converted into other functionalities, such as a halide or an aldehyde, which could then participate in cyclization reactions to form fused or non-fused ring systems. However, specific examples and detailed methodologies for such transformations involving this compound are not documented in peer-reviewed literature.
Precursor for Complex Molecular Architectures
The potential of this compound as a precursor for complex molecular architectures remains largely unexplored. Its structural features suggest that it could be incorporated into natural product synthesis or the development of novel pharmaceutical agents. The trimethoxyphenyl motif is present in a number of biologically active compounds, and this compound could theoretically serve as a key starting material. Despite this potential, there are no prominent examples in the scientific literature that showcase its application in the total synthesis of complex molecules.
Methodological Advancements in Organic Chemistry Facilitated by this compound Derivatives
New methodologies in organic chemistry often arise from the unique reactivity of novel reagents or building blocks. Derivatives of this compound could potentially play a role in advancing synthetic methods, for instance, by acting as a new protecting group, a ligand for catalysis, or a chiral auxiliary. However, an extensive review of the current chemical literature does not yield any instances where derivatives of this compound have been instrumental in the development of new synthetic methodologies. The scientific community has yet to report on the specific contributions of this compound to the advancement of organic chemistry techniques.
Q & A
Q. How can researchers optimize the synthesis of (2,3,5-Trimethoxyphenyl)methanol while minimizing side reactions?
- Methodological Answer : A common approach involves selective methoxylation of phenol derivatives. For example, starting with 2,3,5-trimethylphenol, methoxy groups can be introduced via nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF). After methoxylation, reduction of the corresponding ester (e.g., using LiAlH₄) yields the methanol derivative. Key considerations include:
- Temperature control (60–80°C) to avoid demethylation.
- Use of protecting groups for hydroxyl moieties during intermediate steps to prevent undesired side reactions .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy groups (singlets at ~3.8 ppm for ¹H; ~55–60 ppm for ¹³C) and the benzylic alcohol (broad peak at ~1.5–2.5 ppm for OH in ¹H; ~65 ppm for ¹³C). Compare with analogs like (2-Amino-4-methoxyphenyl)methanol to resolve overlapping signals .
- FT-IR : Confirm O-H stretch (~3200–3500 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer :
- Recrystallization : Test solvents like methanol or ethyl acetate to obtain pure crystals, as impurities can alter melting points .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to distinguish melting points from thermal degradation.
- Solubility Tests : Systematically evaluate in polar (water, DMSO) and nonpolar (hexane, chloroform) solvents under controlled temperatures .
Advanced Research Questions
Q. What strategies are effective for resolving the crystal structure of this compound derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., methanol/water mixtures). Use SHELXL for refinement, ensuring proper treatment of hydrogen bonding and methoxy group orientation .
- Dihedral Angle Analysis : Compare with structurally similar compounds (e.g., (E)-13-{4-[(Z)-2-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}parthenolide) to interpret steric effects of methoxy groups .
Q. How can computational modeling enhance understanding of this compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to predict nucleophilic/electrophilic sites. Compare with experimental data (e.g., NMR chemical shifts) to validate models.
- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (methanol, DMF) to study hydrogen-bonding interactions .
Q. What experimental designs are suitable for evaluating biological activity, such as enzyme inhibition or antimicrobial effects?
- Methodological Answer :
- Enzyme Assays : Test against targets like cytochrome P450 or acetylcholinesterase using UV-Vis kinetics. Include controls (e.g., known inhibitors) and triplicate measurements for statistical validity.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy positions) and correlate substitutions with activity trends .
Q. How can researchers analyze stability under oxidative or photolytic conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) or H₂O₂ (3% v/v) at 40°C. Monitor degradation via HPLC-MS to identify byproducts (e.g., quinone formation from methoxy oxidation) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf life under varying storage conditions.
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in methanol?
- Methodological Answer :
- Purity Assessment : Verify via HPLC (>95% purity). Impurities (e.g., residual salts) can artificially alter solubility.
- Dynamic Light Scattering (DLS) : Check for colloidal aggregation in solution, which may mask true solubility.
- Standardized Protocols : Adopt OECD 105 guidelines for consistency in temperature (25°C) and agitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
